![molecular formula C13H11NO4 B14091461 2,5-Pyrrolidinedione, 1-[[(2E)-1-oxo-3-phenyl-2-propenyl]oxy]- CAS No. 159581-01-8](/img/structure/B14091461.png)
2,5-Pyrrolidinedione, 1-[[(2E)-1-oxo-3-phenyl-2-propenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([(2E)-3-Phenylprop-2-enoyl]oxy)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-([(2E)-3-Phenylprop-2-enoyl]oxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-phenylprop-2-enoyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-([(2E)-3-Phenylprop-2-enoyl]oxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-([(2E)-3-Phenylprop-2-enoyl]oxy)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-([(2E)-3-Phenylprop-2-enoyl]oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The phenylprop-2-enoyl group can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
1-([(2E)-3-Phenylprop-2-enoyl]oxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Proline derivatives: These compounds have a similar pyrrolidine ring but with different functional groups, affecting their pharmacological profiles.
Properties
CAS No. |
159581-01-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H11NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-6,9H,7-8H2 |
InChI Key |
HWJDKYQDNRUICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091388.png)
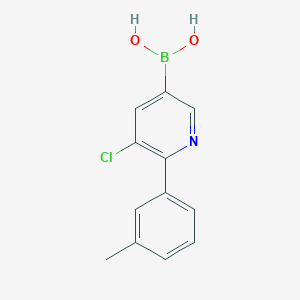
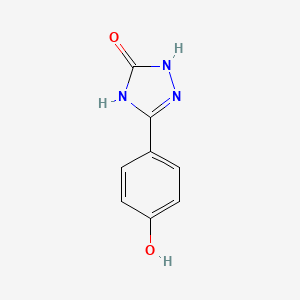
![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14091400.png)
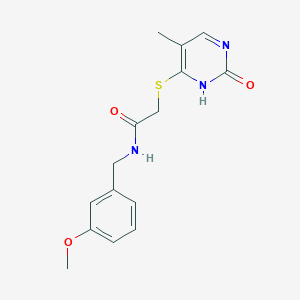
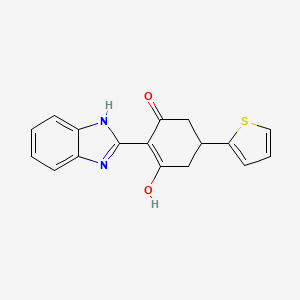
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091417.png)
![7-Chloro-1-(4-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091420.png)
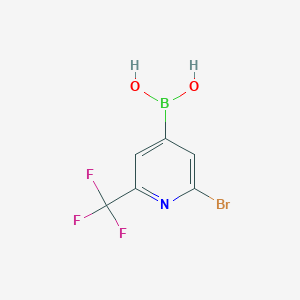
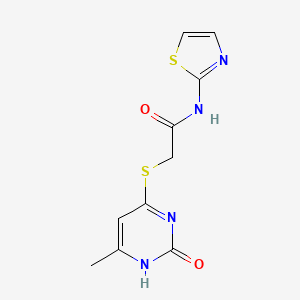
![2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14091443.png)
![N-[7-(2-aminopropanoylamino)-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide](/img/structure/B14091447.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14091452.png)
